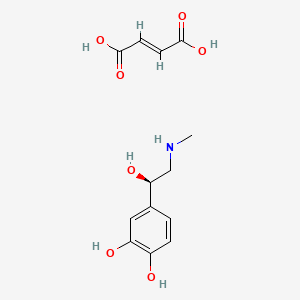

Epinephrine maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Epinephrine maleate is a salt form of epinephrine, also known as adrenaline. Epinephrine is a hormone and neurotransmitter produced by the adrenal glands. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. This compound is used in various medical applications, including the treatment of allergic reactions, asthma, and cardiac arrest .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of epinephrine maleate involves the reaction of epinephrine with maleic acid. The process typically includes the following steps:

Dissolution: Epinephrine is dissolved in a suitable solvent, such as water or ethanol.

Reaction: Maleic acid is added to the solution, and the mixture is stirred at a controlled temperature to facilitate the formation of the maleate salt.

Crystallization: The resulting solution is cooled to precipitate the this compound crystals.

Filtration and Drying: The crystals are filtered, washed, and dried to obtain pure this compound

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow reactors and automated crystallization systems may be employed to enhance production .

Análisis De Reacciones Químicas

Types of Reactions: Epinephrine maleate undergoes various chemical reactions, including:

Oxidation: Epinephrine can be oxidized to form adrenochrome, a compound with distinct color properties.

Reduction: Reduction of epinephrine can yield dihydroxyphenylalanine (DOPA).

Substitution: Epinephrine can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Adrenochrome

Reduction: Dihydroxyphenylalanine (DOPA)

Substitution: Various substituted epinephrine derivatives.

Aplicaciones Científicas De Investigación

Epinephrine maleate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study oxidation-reduction reactions and the behavior of catecholamines.

Biology: Investigated for its role in stress response and neurotransmission.

Medicine: Extensively used in the treatment of anaphylaxis, asthma, and cardiac arrest. .

Industry: Utilized in the formulation of aerosol dosage forms for respiratory therapy.

Mecanismo De Acción

Epinephrine maleate exerts its effects by binding to adrenergic receptors, including alpha and beta receptors. This binding triggers a cascade of intracellular events leading to:

Vasoconstriction: Through alpha-adrenergic receptors, epinephrine causes vasoconstriction, increasing blood pressure.

Bronchodilation: Through beta-adrenergic receptors, it relaxes the smooth muscles in the airways, improving breathing.

Cardiac Stimulation: Increases heart rate and force of contraction, enhancing cardiac output

Comparación Con Compuestos Similares

Norepinephrine: Another catecholamine with similar functions but primarily acts as a neurotransmitter.

Dopamine: Precursor to epinephrine and norepinephrine, with distinct roles in the central nervous system.

Isoproterenol: A synthetic catecholamine with strong beta-adrenergic activity.

Uniqueness of Epinephrine Maleate: this compound is unique due to its balanced action on both alpha and beta receptors, making it highly effective in emergency medical situations. Its stability as a maleate salt also enhances its shelf life and usability in various formulations .

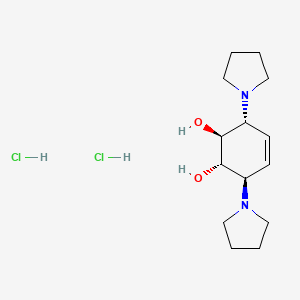

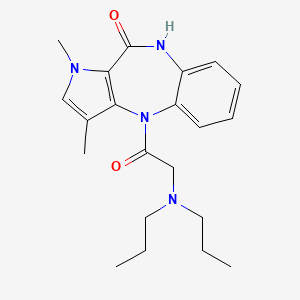

Propiedades

Número CAS |

36199-55-0 |

|---|---|

Fórmula molecular |

C13H17NO7 |

Peso molecular |

299.28 g/mol |

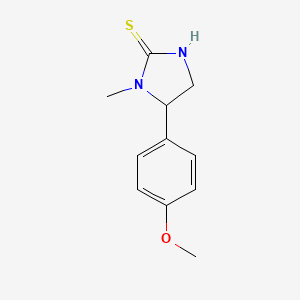

Nombre IUPAC |

(E)-but-2-enedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO3.C4H4O4/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-3(6)1-2-4(7)8/h2-4,9-13H,5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 |

Clave InChI |

LZSZZMQFFBWGHR-AFIAKLHKSA-N |

SMILES isomérico |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CNCC(C1=CC(=C(C=C1)O)O)O.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)